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Compound of Interest

Compound Name: Diethyl (cyanomethyl)phosphonate

Cat. No.: B131007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for diethyl (cyanomethyl)phosphonate (CAS No. 2537-48-6), a versatile reagent in organic

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering a critical resource for compound

verification and reaction monitoring.

Summary of Spectroscopic Data
The spectroscopic data for diethyl (cyanomethyl)phosphonate is summarized below. These

values are compiled from various spectral databases and literature sources, providing a reliable

reference for researchers.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of diethyl
(cyanomethyl)phosphonate. The proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR

data are presented below.

Table 1: ¹H NMR Spectroscopic Data Solvent: CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

4.25 Quintet 8.7 O-CH₂

2.90 Doublet 20.9 P-CH₂-CN

1.40 Triplet - CH₃

Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃

Chemical Shift (δ) ppm Assignment

114.7 CN

64.4 O-CH₂

18.0 (d, JPC = 142 Hz) P-CH₂

16.2 (d, JPC = 6 Hz) CH₃

Table 3: ³¹P NMR Spectroscopic Data Solvent: CDCl₃, Proton Decoupled

Chemical Shift (δ) ppm Assignment

~20-25 P=O

Note: The exact chemical shift can vary

depending on the solvent and concentration.

The provided range is typical for diethyl

phosphonates.[4]

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the

molecule.

Table 4: Key IR Absorption Bands Sample Preparation: Neat
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Wavenumber (cm⁻¹) Intensity Assignment

2250 - 2200 Strong, Sharp C≡N stretch

1250 - 1200 Strong P=O stretch

1050 - 1000 Strong P-O-C stretch

2985 - 2850 Medium C-H stretch (alkyl)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Table 5: Mass Spectrometry Data Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

177 Low [M]⁺ (Molecular Ion)

150 Moderate [M - C₂H₃]⁺

137 High [M - C₂H₄O]⁺

122 High [M - C₂H₅O - CH₃]⁺

109 Very High [M - C₂H₅O - C₂H₄]⁺

81 High [PO₃H₂]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband

probe.
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Sample Preparation: Approximately 10-20 mg of diethyl (cyanomethyl)phosphonate is

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

¹H NMR Acquisition:

A standard single-pulse experiment is performed.

The spectral width is set to approximately 16 ppm, centered around 6 ppm.

A 30-degree pulse angle is used with a relaxation delay of 1-2 seconds.

16 to 32 scans are typically acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled experiment (e.g., zgpg30) is used.

The spectral width is set to approximately 240 ppm, centered around 120 ppm.

A 30-degree pulse angle and a relaxation delay of 2 seconds are employed.

Several hundred to a few thousand scans are acquired due to the low natural abundance

of ¹³C.

³¹P NMR Acquisition:

A proton-decoupled, single-pulse experiment is performed.

The spectral width is set to a range appropriate for phosphonates (e.g., 100 ppm),

centered around 30 ppm.

85% H₃PO₄ in D₂O is used as an external standard.

A 30-degree pulse angle and a relaxation delay of 2-5 seconds are used.

64 to 128 scans are generally sufficient.
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IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with

an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: For an ATR-FTIR measurement, a small drop of neat diethyl
(cyanomethyl)phosphonate liquid is placed directly onto the ATR crystal.

Acquisition:

A background spectrum of the clean ATR crystal is recorded.

The sample spectrum is then recorded.

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

The spectrum is recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled

with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation: A dilute solution of diethyl (cyanomethyl)phosphonate is prepared in

a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Conditions (for sample introduction):

Injector Temperature: 250 °C

Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 10

°C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.

Mass Range: m/z 40-400.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a compound like diethyl (cyanomethyl)phosphonate.
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Caption: Workflow for the spectroscopic characterization of an organic compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b131007?utm_src=pdf-body
https://www.benchchem.com/product/b131007?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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